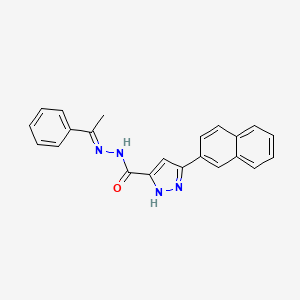
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of fluorine and iodine atoms, which impart unique chemical properties. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable quinazolinone precursor under controlled conditions. The introduction of iodine atoms is achieved through iodination reactions using iodine or iodine monochloride as reagents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production requires careful control of reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing fluorine or iodine.
科学的研究の応用
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in modulating the compound’s activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3-(2-Fluorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, resulting in different chemical properties.
6,8-Diiodo-4(3H)-quinazolinone: Lacks the fluorobenzyl group, affecting its biological activity.
2-Fluorobenzyl-4(3H)-quinazolinone: Similar structure but without iodine atoms.
Uniqueness
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
302913-43-5 |
|---|---|
分子式 |
C15H9FI2N2O |
分子量 |
506.05 g/mol |
IUPAC名 |
3-[(2-fluorophenyl)methyl]-6,8-diiodoquinazolin-4-one |
InChI |
InChI=1S/C15H9FI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2 |
InChIキー |
LNYAKZNABVBGAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)
![N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985818.png)


![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11985849.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11985861.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)

